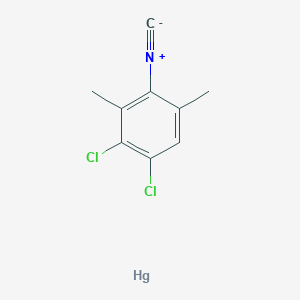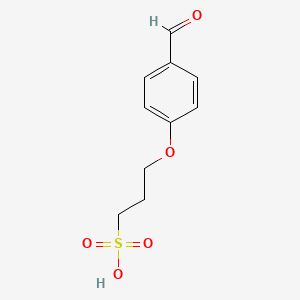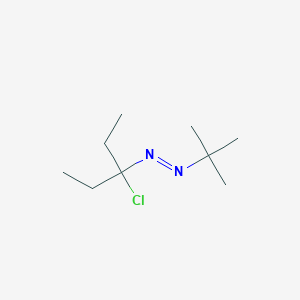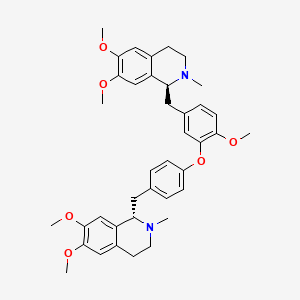
O-methylthalibrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-methylthalibrine: is a bisbenzylisoquinoline alkaloid that has been isolated from various plant species, including Thalictrum revolutum. It is known for its potential antimalarial properties and has been the subject of various scientific studies due to its bioactive nature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: O-methylthalibrine can be synthesized through an electrochemical protocol involving anodic oxidation. The reaction typically uses ethanol and ethyl acetate as solvents .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: O-methylthalibrine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield various reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: O-methylthalibrine is used in synthetic organic chemistry as a precursor for the synthesis of more complex molecules.
Biology: It has shown potential as an antimalarial agent, demonstrating selective antiplasmodial activity without host toxicity .
Medicine: Research indicates that this compound may have hepatoprotective properties, making it a candidate for liver disorder treatments .
Mécanisme D'action
O-methylthalibrine exerts its effects primarily through interaction with specific molecular targets. It has been shown to inhibit proteins such as tumor necrosis factor-alpha and transforming growth factor-beta, which are involved in inflammatory and fibrotic processes . The compound’s mechanism involves binding to these proteins and modulating their activity, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Thalicarpine: Another bisbenzylisoquinoline alkaloid with similar antimalarial properties.
Dibenzylisoquinoline: Shares structural similarities and bioactive properties with O-methylthalibrine.
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to selectively target certain proteins involved in disease processes. Its combination of antimalarial and hepatoprotective properties sets it apart from other similar compounds .
Propriétés
Numéro CAS |
59654-05-6 |
|---|---|
Formule moléculaire |
C39H46N2O6 |
Poids moléculaire |
638.8 g/mol |
Nom IUPAC |
(1S)-1-[[4-[5-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C39H46N2O6/c1-40-16-14-27-21-35(43-4)37(45-6)23-30(27)32(40)18-25-8-11-29(12-9-25)47-39-20-26(10-13-34(39)42-3)19-33-31-24-38(46-7)36(44-5)22-28(31)15-17-41(33)2/h8-13,20-24,32-33H,14-19H2,1-7H3/t32-,33-/m0/s1 |
Clé InChI |
UHYCXSGUNAWVBW-LQJZCPKCSA-N |
SMILES isomérique |
CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H]5C6=CC(=C(C=C6CCN5C)OC)OC)OC)OC)OC |
SMILES canonique |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


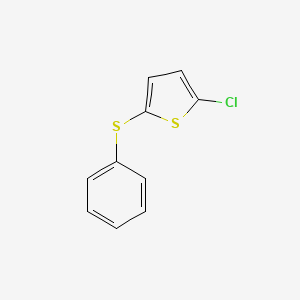
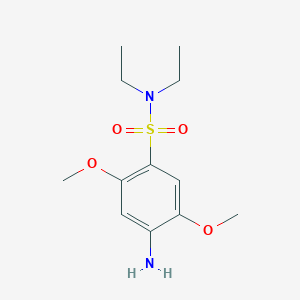
![Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl-](/img/structure/B14615617.png)
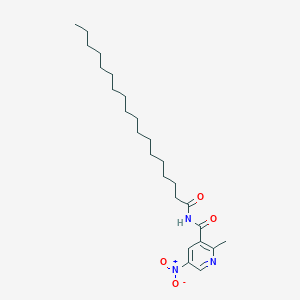

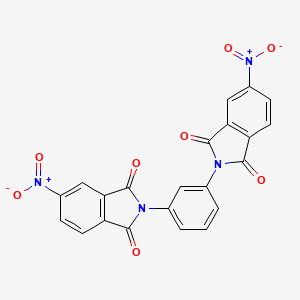
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14615656.png)
![3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone](/img/structure/B14615660.png)
![4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate](/img/structure/B14615661.png)
![2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate](/img/structure/B14615668.png)
